Rhenium(VII) oxide

描述

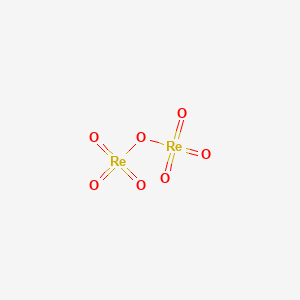

Rhenium(VII) oxide (Re₂O₇), also known as dirhenium heptoxide, is a highly reactive, volatile compound characterized by its deep red crystalline appearance . With a molecular formula of O₇Re₂ and a molecular weight of 484.41 g/mol, it serves as a critical precursor in synthesizing perrhenic acid (HReO₄) and rhenium-based catalysts . Its melting point is 400°C, and it exhibits a density of 6.92 g/cm³ . Re₂O₇ is hygroscopic and dissolves in water to form perrhenic acid, a strong oxidizing agent used in industrial processes .

准备方法

Thermal Decomposition of Ammonium Rhenate

Thermal decomposition of ammonium rhenate (NH₄ReO₄) under controlled atmospheres represents a widely adopted method for synthesizing high-purity Re₂O₇. This approach leverages precise temperature gradients and gas environments to achieve optimal yields.

Carbon Monoxide (CO)-Assisted Reduction-Oxidation

In a quartz tube reactor, ammonium rhenate is subjected to a two-stage thermal process:

-

Reduction Phase : The precursor is heated to 150°C under a continuous CO flow (3,000 mL/min) for 2 hours, followed by further heating to 350°C for 5 hours. CO acts as a reducing agent, facilitating the decomposition of NH₄ReO₄ into intermediate rhenium species .

-

Oxidation Phase : After cooling to 100°C, the system is purged with oxygen (O₂) at 3,000 mL/min for 30 minutes. Subsequent heating to 150°C under O₂ for 2 hours and final annealing at 350°C for 1 hour yields light-yellow Re₂O₇ crystals .

Key Parameters :

-

Gas Flow Rate : 3,000 mL/min for both CO and O₂.

-

Temperature Ramp : Gradual heating prevents premature sublimation.

Ammonia (NH₃)-Mediated Decomposition

An alternative protocol substitutes CO with NH₃ as the reducing gas:

-

Reduction Phase : NH₃ is introduced at 3,500 mL/min while heating ammonium rhenate to 250°C, promoting intermediate formation .

-

Oxidation Phase : Identical O₂ treatment as in the CO method yields Re₂O₇ with comparable purity .

Comparative Advantage : NH₃ reduces equipment corrosion risks compared to CO but requires stricter humidity control .

Supported this compound Catalysts

Re₂O₇ is often immobilized on substrates like silica (SiO₂) to enhance stability and recyclability in catalytic applications.

Silica-Supported Re₂O₇ Synthesis

A slurry of SiO₂ (1.55 g) and Re₂O₇ (172 mg) in diethyl ether (10 mL) is stirred for 3 hours at room temperature. Solvent removal under vacuum produces a free-flowing Re₂O₇- SiO₂ powder, which is stored in desiccated conditions .

Optimization Insights :

-

Loading Efficiency : 10% w/w Re₂O₇ on SiO₂ balances activity and substrate integrity .

-

Applications : Effective in Friedel-Crafts alkylation, achieving 90% yield in diarylmethane synthesis .

Industrial-Scale Production Considerations

While laboratory methods emphasize precision, industrial synthesis prioritizes cost-effectiveness and scalability:

Ore Roasting and Volatilization

Rhenium-containing molybdenite ores are roasted at 500–700°C in oxidizing atmospheres. Volatile Re₂O₇ is captured via condensation and purified through sublimation .

Challenges :

-

Energy Intensity : High-temperature operations demand advanced furnace designs.

-

Byproduct Management : Sulfur dioxide (SO₂) emissions require scrubbing systems.

Data Tables: Method Comparison

Process Optimization and Challenges

Temperature Control

Exceeding 400°C risks Re₂O₇ sublimation, necessitating precise thermal regulation . Multi-zone furnaces with real-time monitoring are recommended for large-scale reactors.

Gas Purity and Flow Dynamics

Trace moisture in CO or NH₃ streams induces hydrolysis, forming perrhenic acid (HReO₄). Molecular sieve traps are critical for maintaining gas dryness .

Scalability Limitations

Supported catalyst methods, while effective in labs, face challenges in uniform Re₂O₇ dispersion during industrial production. Fluidized-bed reactors may mitigate this issue .

科学研究应用

Catalytic Applications

1.1 Organic Synthesis

Rhenium(VII) oxide serves as a versatile catalyst in several organic reactions. Its ability to facilitate the substitution of hemiacetals with nucleophiles has been extensively documented. Research indicates that Re₂O₇ can catalyze reactions involving oxo-, thio-, and peroxy-nucleophiles, leading to high yields and rapid reaction times .

- Key Reactions:

- Formation of Acetals : Re₂O₇ catalyzes the transformation of hemiacetals into acetals using various nucleophiles, which is crucial in synthetic organic chemistry .

- Transposition of Allylic Alcohols : This compound has been employed to isomerize allylic alcohols, enhancing reaction efficiency significantly compared to traditional methods .

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Substrate Type | Yield (%) | Reaction Time |

|---|---|---|---|

| Hemiacetal to Acetal | Various Nucleophiles | High | Rapid |

| Isomerization of Allylic Alcohols | Allylic Alcohols | Increased 50% | Reduced from 12h to 2h |

1.2 Industrial Catalysis

This compound is also utilized in industrial catalytic processes, particularly in petroleum refining and the production of high-octane fuels. Its unique Lewis acidity allows it to function effectively in catalytic reforming, where it enhances the yield of valuable hydrocarbons from crude oil .

Material Science Applications

2.1 Superalloys and Alloys

Rhenium is primarily used in the production of superalloys due to its high melting point and excellent mechanical properties. Approximately 81% of rhenium produced globally is consumed in alloy manufacturing, particularly for aerospace applications where strength and thermal resistance are critical .

2.2 Thin Films and Coatings

Re₂O₇ is employed in the fabrication of thin films for electronic devices. Its properties make it suitable for applications in resistors and capacitors, where precise electrical characteristics are required .

Case Studies

3.1 Catalytic Efficiency Study

A study conducted by Richardson (2012) demonstrated the effectiveness of Re₂O₇ as a catalyst for hemiacetal substitution reactions. The research highlighted that using rhenium-based catalysts significantly improved reaction times and yields compared to conventional methods .

3.2 Industrial Application in Petrochemical Refining

In an industrial setting, rhenium catalysts have been shown to enhance the efficiency of catalytic reforming processes, resulting in higher yields of aromatic hydrocarbons which are essential for producing high-octane fuels .

作用机制

Rhenium(VII) oxide exerts its effects primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing an active site for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in oxidation reactions, it helps in the transfer of oxygen atoms to the substrate .

相似化合物的比较

Comparison with Other Rhenium Oxides

Rhenium(IV) Oxide (ReO₂)

- CAS No.: 12036-09-8 .

- Oxidation State : +4 .

- Applications: Limited data in the provided evidence, but ReO₂ is generally utilized in electronic materials due to its semiconducting properties.

Rhenium(VI) Oxide (ReO₃)

- CAS No.: 1314-28-9 .

- Oxidation State : +6 .

- Structure : Adopts a cubic perovskite-like structure, contrasting with the molecular structure of Re₂O₇.

Table 1: Comparison of Rhenium Oxides

Comparison with Technetium(VII) Oxide (Tc₂O₇)

Tc₂O₇, the technetium analog of Re₂O₇, shares structural similarities but differs significantly in stability and applications due to technetium’s radioactivity .

Key Similarities

- Oxidation State : Both feature +7 oxidation states.

- Chemical Behavior : Both form oxyacids (HTcO₄ and HReO₄) upon dissolution in water .

Key Differences

- Radioactivity : Tc₂O₇ contains ⁹⁹Tc, a β-emitting isotope with a half-life of 2.12 × 10⁵ years, complicating handling and storage .

- Applications : Re₂O₇ is used in catalysis and materials science, while Tc₂O₇ is restricted to nuclear research, such as Tc removal from nuclear fuel .

Table 2: Re₂O₇ vs. Tc₂O₇

| Property | Re₂O₇ | Tc₂O₇ |

|---|---|---|

| Stability | Chemically stable | Radioactive decay |

| Hazard | Corrosive (H314) | Radioactive + corrosive |

| Industrial Use | Catalysis, HReO₄ production | Nuclear waste management |

Comparison with Molybdenum Trioxide (MoO₃)

While MoO₃-based catalysts are common in industrial metathesis, Re₂O₇ offers higher selectivity and stability at elevated temperatures .

Table 3: Catalytic Performance

| Catalyst | Substrate | Temperature Range | Selectivity | Reference |

|---|---|---|---|---|

| Re₂O₇/Al₂O₃ | Olefins | 100–300°C | High | |

| MoO₃/Al₂O₃ | Olefins | 200–400°C | Moderate |

生物活性

Rhenium(VII) oxide, with the chemical formula , is a compound that exhibits notable biological activity primarily through its role as a catalyst in various chemical reactions. This article explores its biological activity, synthesis, structure, and applications, supported by research findings and data tables.

Structure and Properties

This compound is characterized by a yellowish solid state and is known as the anhydride of perrhenic acid. The molecular structure consists of alternating octahedral and tetrahedral rhenium centers, leading to unique reactivity patterns. Upon heating, it can decompose to form rhenium dioxide:

Synthesis

This compound is synthesized by oxidizing metallic rhenium or its oxides at temperatures ranging from 500 to 700 °C in air. It is also soluble in water, yielding perrhenic acid, which is crucial for various chemical applications .

Catalytic Applications

This compound serves as a catalyst in organic synthesis, particularly in hydrogenation reactions and oxidative processes. Its catalytic properties have been studied extensively, revealing its effectiveness in:

- Ethenolysis : Catalyzing the reaction of olefins to produce alkenes.

- Carbonyl Reduction : Transforming carbonyl compounds into alcohols.

- Amide Reduction : Converting amides into amines .

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Description | Product Type |

|---|---|---|

| Ethenolysis | Reaction of olefins | Alkenes |

| Carbonyl Reduction | Reduction of carbonyl compounds | Alcohols |

| Amide Reduction | Conversion of amides | Amines |

Case Studies

Study on Olefin Metathesis : A study demonstrated the use of Re(VII) oxide/aluminum oxide as a catalyst for olefin metathesis. The research indicated that the initiation of the reaction does not require an allylic C-H bond, suggesting a pseudo-Wittig reaction pathway. This allows for greater flexibility in substrate selection .

Oxidative Polycyclization : Another significant application is in oxidative polycyclization reactions. This compound has been shown to facilitate the transformation of polyenes into poly-THF products efficiently. This method is particularly useful for synthesizing complex organic molecules with multiple stereogenic centers .

Toxicological Considerations

While this compound has beneficial catalytic properties, it also poses certain health risks. It can cause severe skin burns and eye damage upon contact. Its safety data sheet indicates that it should be handled with care due to its corrosive nature .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Rhenium(VII) oxide (Re₂O₇), and how can experimental reproducibility be ensured?

Re₂O₇ is typically synthesized by oxidizing metallic rhenium or lower oxides (e.g., ReO₃) in an oxygen-rich environment at elevated temperatures (300–500°C). A common laboratory method involves reacting ammonium perrhenate (NH₄ReO₄) with concentrated sulfuric acid under controlled dehydration conditions . To ensure reproducibility, precise stoichiometric ratios, inert gas purging (to avoid moisture absorption), and real-time monitoring via thermogravimetric analysis (TGA) are critical. Evidence from crystallographic studies (e.g., Table 4.1 in ) emphasizes the need for anhydrous conditions to prevent hydrolysis into perrhenic acid (HReO₄).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Re₂O₇’s structural and electronic properties?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving Re₂O₇’s molecular geometry, including Re–O bond lengths (1.71–1.89 Å) and its edge-shared bioctahedral structure . Raman spectroscopy identifies vibrational modes (e.g., symmetric stretching ν(Re=O) at ~970 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) confirms the Re⁷⁺ oxidation state via binding energies (~45 eV for Re 4f₇/₂) . For purity assessment, differential scanning calorimetry (DSC) detects phase transitions, and inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities .

Q. How does Re₂O₇’s hygroscopic nature influence its handling and storage in experimental settings?

Re₂O₇ rapidly hydrolyzes in humid environments to form HReO₄, complicating reactivity studies. Best practices include storage in desiccators with P₂O₅ desiccant, glovebox use for sample transfer, and solvent selection (e.g., dry dichloromethane) for reactions . Pre-drying glassware and avoiding aqueous workups unless explicitly required (e.g., in catalytic cycles) are essential .

Advanced Research Questions

Q. What mechanistic insights explain Re₂O₇’s role as a Lewis acid catalyst in oxidation reactions, such as the Kennedy cyclization?

In the Kennedy cyclization, Re₂O₇ activates 5-hydroxyalkenes via coordination to the Re⁷⁺ center, facilitating electrophilic cyclization through a pseudo-Wittig mechanism. Kinetic studies reveal that the reaction proceeds via an oxametallacyclobutane intermediate, with periodic acid (H₅IO₆) serving as a co-oxidant to regenerate Re₂O₇ . Computational studies (B3LYP/def2-SVP) corroborate the transition-state geometry, highlighting the importance of ligand exchange dynamics at the Re center .

Q. How do computational methods (e.g., DFT) enhance the understanding of Re₂O₇’s electronic structure and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP hybrid functionals) model Re₂O₇’s electron-deficient nature, predicting charge distribution and frontier molecular orbitals. These studies rationalize its affinity for oxygen-donor ligands and its catalytic activity in olefin metathesis. For instance, DFT-derived Mulliken charges confirm the polarization of Re–O bonds, which drives electrophilic activation in organic substrates .

Q. What contradictions exist in the literature regarding Re₂O₇’s stability in mixed oxide-fluoride systems, and how can they be resolved?

Some studies report Re₂O₇’s instability in fluorinated media, forming ReO₃F₂⁻ complexes, while others observe stable Re(VII) oxide-fluoride adducts under similar conditions . These discrepancies may arise from solvent polarity (e.g., HF vs. SO₂ClF) or counterion effects (e.g., Cs⁺ vs. NH₄⁺). Systematic studies combining SC-XRD, ¹⁹F NMR, and in situ Raman spectroscopy under varied conditions are needed to map phase diagrams and reconcile data .

Q. What strategies optimize Re₂O₇’s catalytic efficiency in industrial processes like oxidative dehydrogenation, while minimizing deactivation?

Re₂O₇/Al₂O₃ catalysts exhibit high activity in ethylene dehydrogenation but suffer from coking and Re leaching. Advanced supports (e.g., TaOx-promoted Al₂O₃) improve dispersion and acidity, enhancing stability. Transient kinetic experiments and operando spectroscopy (DRIFTS, XAS) identify active sites and deactivation pathways, guiding reactor design (e.g., fluidized beds for coke removal) .

Q. Methodological Considerations

Q. How should researchers design experiments to address conflicting data on Re₂O₇’s reactivity with xenon derivatives?

Contradictory reports on Xe–O bond formation with Re₂O₇ may stem from reaction conditions (e.g., pressure, temperature). Controlled studies using high-pressure reactors (e.g., 20 bar Xe, −78°C) and isotopic labeling (¹²⁹Xe NMR) can clarify intermediate formation. Cross-referencing with analogous Mn(VII) systems (e.g., XeO₄ synthesis) provides mechanistic parallels .

Q. What protocols ensure ethical and rigorous reporting of Re₂O₇ research, particularly in toxicity and environmental impact studies?

Adhere to ECHA guidelines for hazard communication (e.g., GHS classification: Corrosive Category 1C) . Environmental persistence studies should follow OECD test guidelines (e.g., hydrolysis half-life measurements at pH 4–9). Raw data (e.g., ICP-MS traces, chromatograms) must be archived as supplementary materials for peer review .

属性

IUPAC Name |

trioxo(trioxorheniooxy)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOSNNAAHDRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re](=O)(=O)O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re2O7, O7Re2 | |

| Record name | Rhenium(VII) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(VII)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894901 | |

| Record name | Dirhenium heptaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Canary yellow solid; Highly deliquescent; [Merck Index] Yellow or greenish-yellow powder; [MSDSonline] | |

| Record name | Rhenium heptoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-68-7 | |

| Record name | Rhenium heptoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (Re2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirhenium heptaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhenium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM HEPTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ421156F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。